molecular formula C8H16O B3190219 3,5-Dimethylhexan-2-one CAS No. 40239-21-2

3,5-Dimethylhexan-2-one

Cat. No. B3190219
CAS RN: 40239-21-2
M. Wt: 128.21 g/mol
InChI Key: YJESALUAHUVISI-UHFFFAOYSA-N
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Description

“3,5-Dimethylhexan-2-one” is a chemical compound with the molecular formula C8H16O . It is also known by other names such as “2,5-Dimethyl-3-hexanone”, “2,5-Dimethylhexan-3-one”, and "Isobutyl isopropyl ketone" .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethylhexan-2-one” consists of a carbon backbone with two methyl groups attached to the third carbon atom and a carbonyl group (C=O) at the second carbon atom . The exact 3D structure can be viewed using specialized software .

Scientific Research Applications

Combustion Chemistry

3,5-Dimethylhexan-2-one, related to dimethylhexane isomers, is significant in the study of combustion chemistry. Research on compounds like 2,5-dimethylhexane provides insights into the combustion behavior of iso-paraffinic molecular structures found in various hydrocarbon fuels. Studies involving experimental data such as jet stirred reactor speciation and ignition delay contribute to understanding fuel reactivity, particularly at low and intermediate temperatures (Sarathy et al., 2014).

Vibrational Analysis

Vibrational analysis of dimethylhexanes, including those structurally related to 3,5-Dimethylhexan-2-one, has been conducted using infrared and Raman spectra. This research aids in understanding the molecular conformations and vibrational properties of these compounds. Studies have revealed various conformers and their behaviors, important for understanding the chemical properties and reactions of these molecules (Crowder & Jaiswal, 1983).

Catalytic Applications

Research on the catalytic methoxycarbonylation of hexanediamine using dimethyl carbonate to form dimethylhexane-1,6-dicarbamate, involving molecules structurally similar to 3,5-Dimethylhexan-2-one, highlights its potential in catalytic applications. Such studies contribute to the development of more efficient and sustainable catalytic processes (Garcia Deleon et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, “2,5-Dimethyl-2,5-hexanediol”, indicates that it causes serious eye damage . It’s important to handle “3,5-Dimethylhexan-2-one” with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3,5-dimethylhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6(2)5-7(3)8(4)9/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJESALUAHUVISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylhexan-2-one

CAS RN

40239-21-2
Record name 3,5-dimethylhexan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
I May‐Concha, JC Rojas, L Cruz‐López… - Medical and …, 2013 - Wiley Online Library
In this study, we evaluated the responses of Triatoma dimidiata Latreille (Hemiptera: Reduviidae) to volatiles emitted by conspecific females, males, mating pairs and metasternal gland (…
C Siegel, ER Thornton - Journal of the American Chemical …, 1989 - ACS Publications
Diastereofacial selectivities of 99% can be conveniently obtained in aldol reactions of the chiral titanium enolate derived from the ketone C2H5COCH (OSiMe2-r-Bu)-c-C6H Ą,, with …
Number of citations: 119 pubs.acs.org
ZH Zhou, X Zhang, YF Huang, KH Chen… - Chinese Journal of …, 2019 - Elsevier
Inexpensive and efficient Cu(I) catalysis is reported for the synthesis of α-hydroxy ketones from propargylic alcohols, CO 2 , and water via tandem carboxylative cyclization and …
Number of citations: 20 www.sciencedirect.com
JD White, Q Xu, CS Lee, FA Valeriote - Organic & biomolecular …, 2004 - pubs.rsc.org
(+)-Kalkitoxin, a metabolite of the marine cyanobacterium Lyngbya majuscula, was synthesized from (R)-2-methylbutyric acid, (R)-cysteine, and (3S, 4S, 6S)-3,4,6-trimethyl-8-(…
Number of citations: 89 pubs.rsc.org
ED Bergmann, DF Herman - Journal of Applied Chemistry, 1953 - Wiley Online Library
… The reaction product, which boiled between 112' and 156'/760 mm., had a bromine number of 87.5 and contained, therefore, 30% of 3 : 5-dimethylhexan-2-one. 2: 4: 4: 5-Tetramethyl-I: 3…
Number of citations: 0 onlinelibrary.wiley.com
V Menicagli, E Balestri, G Biale, A Corti, J La Nasa… - Chemosphere, 2022 - Elsevier
Plants play a fundamental role in maintaining coastal dunes but also accumulate littered microplastics (MPs). Migration tests suggest that naturally weathered MPs can leach out a …
Number of citations: 11 www.sciencedirect.com
MS VanNieuwenhze - 1992 - search.proquest.com
The first portion of this thesis details research directed toward the development of a reagent for the enantio-and diastereoselective synthesis of syn 1, 2-diol units. Our research has …
Number of citations: 2 search.proquest.com
JY Li, LH Han, QC Xu, QW Song, P Liu… - ACS Sustainable …, 2019 - ACS Publications
It is of great significance and challenge for highly efficient catalytic transformation of carbon dioxide into cyclic carbonates especially under low pressure and energy input conditions. In …
Number of citations: 25 pubs.acs.org
K Olney - 1998 - unsworks.unsw.edu.au
The general mechanism of oxidation of polypropylene has been widely discussed in the literature based on oxidation with gaseous oxygen. However, the oxidation behaviour of high …
Number of citations: 1 unsworks.unsw.edu.au
A Choudhury, ER Thornton - Tetrahedron, 1992 - Elsevier
Diastereofacial selectivities of 97–99.7% can be conveniently obtained in aldol reactions of the chiral titanium enolate derived from the ketone C 2 H 5 COCH(OCOPh)cyclo-C 6 H 11 , …
Number of citations: 24 www.sciencedirect.com

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